molecular formula C10H7BrFNO B1478474 2-(4-Fluorophenyl)-5-(bromomethyl)oxazole CAS No. 1395225-01-0

2-(4-Fluorophenyl)-5-(bromomethyl)oxazole

Cat. No.: B1478474
CAS No.: 1395225-01-0
M. Wt: 256.07 g/mol
InChI Key: IEWWYMGMSMVAPQ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-(bromomethyl)oxazole is an organic compound that belongs to the oxazole family This compound is characterized by the presence of a fluorophenyl group and a bromomethyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-(bromomethyl)oxazole typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and amides.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the oxazole ring with a fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective and readily available reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-(bromomethyl)oxazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Coupling Reactions: The fluorophenyl group can participate in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are often employed under inert atmosphere conditions.

Major Products

    Substitution Reactions: Products include azides, thiols, and ethers.

    Oxidation and Reduction: Products include oxides and dehalogenated compounds.

    Coupling Reactions: Products include biaryl compounds and other complex structures.

Scientific Research Applications

2-(4-Fluorophenyl)-5-(bromomethyl)oxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-(bromomethyl)oxazole involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The fluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-5-(bromomethyl)oxazole: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    2-(4-Chlorophenyl)-5-(bromomethyl)oxazole: Contains a chlorine atom instead of fluorine, which can affect its chemical properties and interactions.

    2-(4-Fluorophenyl)-5-(chloromethyl)oxazole: Contains a chlorine atom instead of bromine, which can influence its reactivity and applications.

Uniqueness

2-(4-Fluorophenyl)-5-(bromomethyl)oxazole is unique due to the presence of both fluorine and bromine atoms, which impart distinct chemical properties. The fluorine atom can enhance the compound’s stability and binding affinity, while the bromine atom provides a reactive site for further functionalization.

Properties

IUPAC Name

5-(bromomethyl)-2-(4-fluorophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO/c11-5-9-6-13-10(14-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWWYMGMSMVAPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(O2)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Fluorophenyl)-5-(bromomethyl)oxazole
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2-(4-Fluorophenyl)-5-(bromomethyl)oxazole
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2-(4-Fluorophenyl)-5-(bromomethyl)oxazole
Reactant of Route 4
2-(4-Fluorophenyl)-5-(bromomethyl)oxazole
Reactant of Route 5
2-(4-Fluorophenyl)-5-(bromomethyl)oxazole

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